molecular formula C22H20N2O5S B15010030 Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate

Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate

Cat. No.: B15010030
M. Wt: 424.5 g/mol
InChI Key: MAEBDSNJDPNJRA-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the acetyloxy group and the sulfanyl-substituted pyridine moiety. Common reagents used in these steps include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Researchers may study the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate include other benzofuran derivatives with varying substituents. Examples include:

  • Ethyl 5-hydroxy-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate
  • Ethyl 5-(methoxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H20N2O5S/c1-5-27-22(26)20-16-9-15(28-14(4)25)6-7-18(16)29-19(20)11-30-21-17(10-23)12(2)8-13(3)24-21/h6-9H,5,11H2,1-4H3

InChI Key

MAEBDSNJDPNJRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

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